Aristolactam AIIIa
Overview
Description
Aristolactam AIIIa is a naturally occurring compound that belongs to the aristolactam group of chemicals. These compounds are known for their unique phenanthrene chromophore, a structure that contributes to their diverse biological activities and chemical properties (Kumar et al., 2003). Aristolactam AIIIa, in particular, has been isolated from various plant sources, including Fissistigma balansae and Fissistigma oldhamii, alongside other aristolactams and dioxoaporphines, highlighting its natural prevalence and the interest in its chemical and biological properties (Chia et al., 2000).
Synthesis Analysis
The synthesis of aristolactam AIIIa and related compounds involves complex chemical processes that aim to replicate the natural product's structure and functionalities. The stereochemical aspects of these syntheses are crucial for retaining the biological activity of the synthesized compounds. A noteworthy approach in the synthesis of aristolactams involves the use of Suzuki-Miyaura coupling/aldol condensation cascade reactions, demonstrating the intricate steps required to construct the phenanthrene core and the lactam functionality characteristic of aristolactams (Kim et al., 2008).
Molecular Structure Analysis
The molecular structure of aristolactam AIIIa is characterized by its phenanthrene chromophore, which is essential for the compound's chemical and biological properties. Advanced spectroscopic techniques, such as NMR, are utilized to elucidate the structure of aristolactam AIIIa and other aristolactams, providing insights into their structural configuration and the relationship between structure and activity (Pacheco et al., 2012).
Scientific Research Applications
1. Inhibition of Polo-like Kinase 1 (Plk1) in Cancer Research
- Application Summary: Aristolactam AIIIa has been identified as a new type of Plk1 inhibitor, targeting the Polo Box domain (PBD) of Plk1, which is a promising anti-cancer drug target . It has been found to potently inhibit cancer cell proliferation .
- Methods of Application: Surface plasmon resonance (SPR) technology-based assay and enzymatic inhibition assay were used to screen Plk1 inhibitors. Further identification of the potent Plk1 inhibitor was done using Sulphorhodamine B (SRB)-based assay, flow cytometry, confocal microscopy, and Western blotting .
- Results: Aristolactam AIIIa could block the proliferations of HeLa, A549, HGC, and the HCT-8/V cells (clinical Navelbine-resistant cancer cell), induce mitotic arrest of HeLa cells at G2/M phase with spindle abnormalities, and promote apoptosis in HeLa cells .
2. Inhibition of Cyclin-Dependent Kinases (CDKs) in Cell Cycle Research
- Application Summary: Aristolactam AIIIa has been found to be a potent inhibitor of various kinases such as CDK2, CDK4, and Aurora 2 kinase .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Aristolactam AIIIa strongly inhibited CDK2, CDK4, and Aurora 2 kinase, with IC50 values of 0.14, 1.42, and 2.14 μM, respectively .
3. Comparative Chemical Profiling in Fissistigma oldhamii
- Application Summary: Aristolactam AIIIa is one of the compounds found in different parts of Fissistigma oldhamii, a plant used in traditional medicine . The distribution of Aristolactam AIIIa and other compounds in the plant was studied to understand its potential medicinal properties .
- Methods of Application: Ultra-High-Performance Liquid Chromatography coupled with Hybrid Quadrupole Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap MS) was used for qualitative and semi-quantitative analysis of the constituents in roots, stems, leaves, fruits and insect galls .
- Results: Six toxic aristolactams, including Aristolactam AIIIa, were detected in the experiment. The relative contents of these compounds in the above-ground stems were much higher than in the roots .
Safety And Hazards
Aristolactam AIIIa should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas, and all sources of ignition should be removed .
Future Directions
Aristolactam AIIIa has been identified as a promising lead compound for further developing anti-tumor drugs . Its potential anti-tumor mechanism is expected to shed light on future research . It has been found to strongly inhibit the activity of protein kinases DYRK1A and CDK1/Cyclin B , suggesting its potential use in the treatment of diseases related to these kinases.
properties
IUPAC Name |
4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGXKFPTAJYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolactam AIIIa |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.